

# Technical Guide: Minimizing Heparin Ammonium Salt Interference in PCR Assays

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## Compound of Interest

Compound Name: HEPARIN AMMONIUM SALT

CAS No.: 60800-63-7

Cat. No.: B1166721

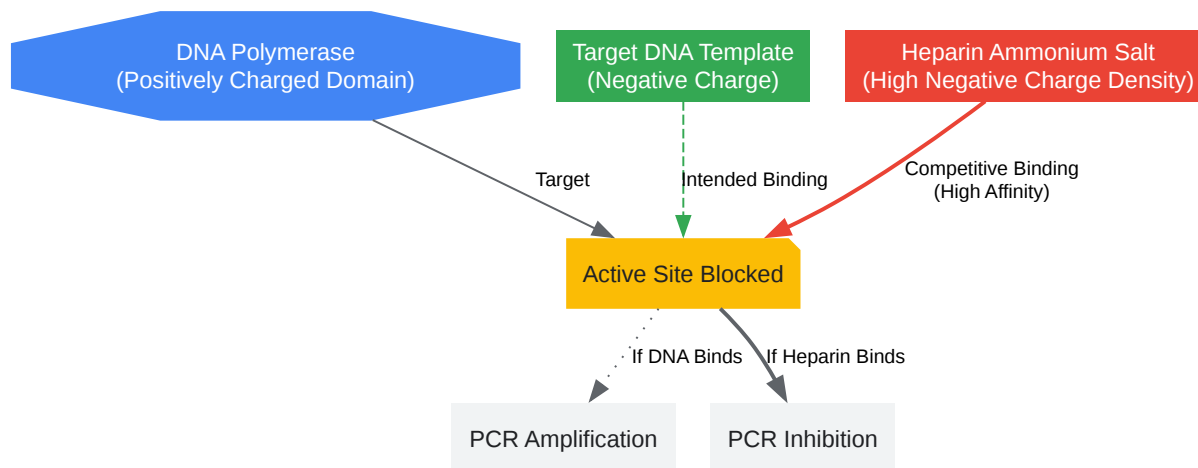
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## Executive Summary & Mechanism of Action

**The Core Problem:** Heparin (whether ammonium, sodium, or lithium salt) is a potent inhibitor of PCR, not because it destroys DNA, but because it mimics it. Heparin is a highly sulfated glycosaminoglycan with a strong negative charge density—higher even than that of DNA.

**The Mechanism:** DNA Polymerases bind to DNA via electrostatic interactions between the enzyme's positively charged domains and the DNA's negatively charged phosphate backbone. Heparin acts as a competitive inhibitor, binding to the polymerase with higher affinity than the DNA template, effectively blocking the active site.

## Figure 1: Mechanism of Heparin Interference



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Caption: Heparin competitively binds to DNA Polymerase due to its high negative charge density, preventing the enzyme from engaging the DNA template.[1]

## Diagnostic Workflow: Is it Heparin?

Before attempting remediation, confirm that heparin is the cause of failure. High Ct values or total amplification failure can also be caused by degradation or low yield.

The "Spike-In" Validation Protocol:

- Reaction A: Standard PCR with your template.
- Reaction B (Control): Standard PCR with a known working template (e.g., a plasmid or housekeeping gene) + water.
- Reaction C (Spike): Standard PCR with known working template + 10% volume of your suspected heparinized sample.

Interpretation:

- If Reaction C fails while Reaction B works, your sample contains a trans-acting inhibitor (likely heparin).
- If Reaction C works, your sample likely has degraded DNA or insufficient template, not inhibition.

## Remediation Protocols

If inhibition is confirmed, use one of the following three modules. Module A is the fastest; Module C is the most robust.

### Module A: The "Hardware" Fix (Polymerase Selection)

Best for: High-throughput screening where sample processing is a bottleneck.

Standard Taq and Pfu polymerases are highly sensitive to heparin (inhibited at <0.01 U/mL). Switch to a heparin-tolerant mutant.

Polymerase Type	Heparin Tolerance	Mechanism of Tolerance	Recommended Application
Standard Taq	Low (< 0.01 U/mL)	N/A	General PCR (Requires cleanup)
Hemo KlenTaq	High	N-terminal truncation removes heparin-binding domain	Direct blood PCR
Phusion / Q5	Moderate/High	High processivity Sso7d fusion domain aids binding	High-fidelity cloning
KAPA Blood	Very High	Engineered affinity	Genotyping from crude lysates

### Module B: The Enzymatic Fix (Heparinase Digestion)

Best for: Precious samples where you cannot afford to lose DNA during precipitation.

Reagent: Heparinase I (specifically from *Flavobacterium heparinum*).<sup>[2]</sup> Mechanism: Cleaves the glycosidic linkages in heparin, destroying its ability to bind polymerase.

Protocol:

- Prepare Reaction:
  - DNA Sample: 40  $\mu\text{L}$
  - Heparinase Buffer (10X): 5  $\mu\text{L}$
  - Heparinase I (10 U/ $\mu\text{L}$ ): 1  $\mu\text{L}$  (Target 5-10 Units total)
  - Water: to 50  $\mu\text{L}$
- Incubation: Incubate at 25°C for 2 hours.
  - Note: Do not incubate at 37°C unless specified by the vendor; Heparinase I degrades rapidly at higher temperatures.
- Inactivation: Heat kill is usually not necessary if proceeding to PCR, as the initial denaturation step (95°C) will inactivate the enzyme.

## Module C: The Chemical Fix (LiCl Precipitation)

Best for: Samples with very high heparin concentrations (e.g., catheter draws).

Scientific Rationale: Standard ethanol/sodium acetate precipitation fails because heparin co-precipitates with DNA. Lithium Chloride (LiCl) at high concentrations (2M+) keeps heparin soluble while precipitating high-molecular-weight DNA.

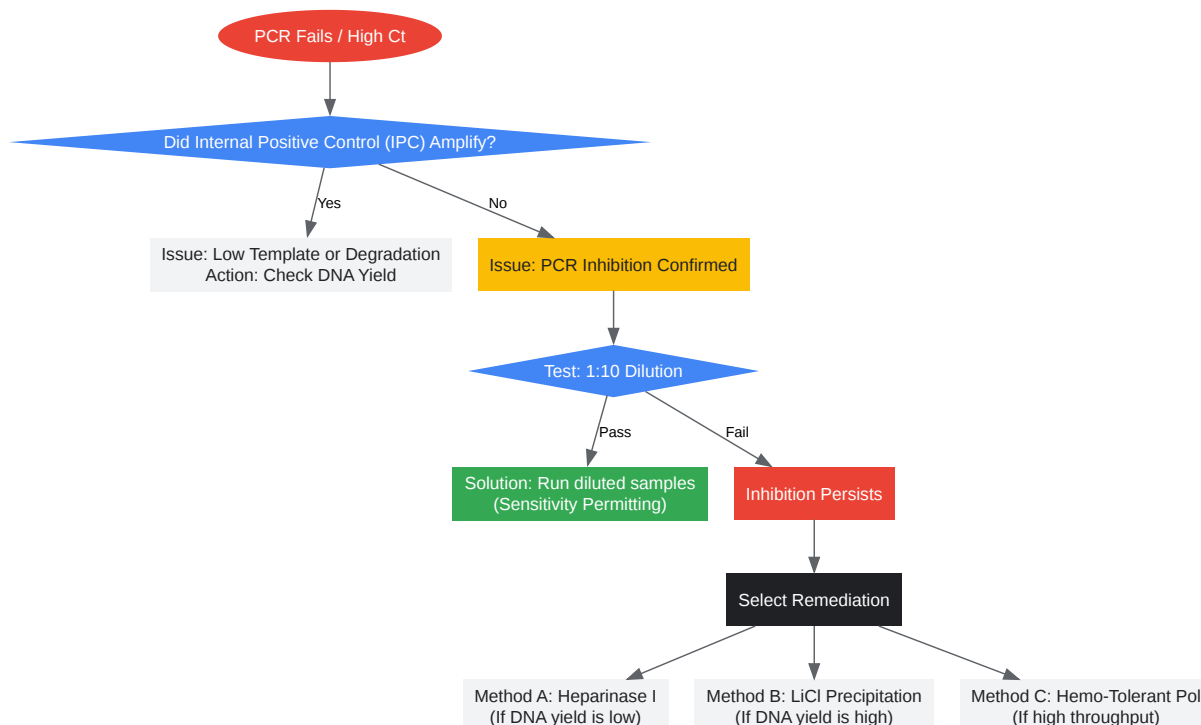
Protocol:

- Adjust Volume: Ensure sample volume is at least 50  $\mu\text{L}$ .
- Add LiCl: Add an equal volume of 5M LiCl (Final concentration: 2.5M).
  - Critical: Do not use LiCl < 2M final concentration.

- Incubation: Incubate at -20°C for 30 minutes.
- Centrifugation: Spin at max speed ( $\geq 12,000 \times g$ ) for 15 minutes at 4°C.
- Wash: Carefully remove supernatant (contains the heparin). Add 500  $\mu\text{L}$  of 70% Ethanol.
  - Tip: Do not disturb the pellet. The pellet may be transparent.
- Re-spin: Spin for 5 minutes. Remove ethanol.
- Elute: Air dry for 5 minutes and resuspend in TE Buffer.

## Troubleshooting Decision Tree

### Figure 2: Workflow for Heparinized Samples



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Caption: Decision matrix for identifying and treating heparin inhibition in PCR samples.

## Frequently Asked Questions (FAQ)

Q: Can I use silica spin columns (e.g., Qiagen) to remove heparin? A: Generally, no. Heparin is a polyanion similar to DNA and often binds to the silica membrane under the same high-salt

chaotropic conditions used to bind DNA. It will co-elute with your sample. If you must use columns, perform a specific wash step with a high-salt buffer (like Buffer AW1) but LiCl precipitation is superior for removal.

Q: Does the ammonium salt form of heparin differ from sodium heparin regarding inhibition? A: The inhibition is driven primarily by the heparin polyanion, not the counter-ion (ammonium vs. sodium). However, ammonium ions at very high concentrations can inhibit Taq polymerase by altering the melting temperature of DNA. The LiCl precipitation method (Module C) effectively removes both the heparin anion and the ammonium cation.

Q: My sample is valuable. Which method has the highest recovery? A: Heparinase treatment (Module B) has the highest recovery because it involves no physical transfer or precipitation steps where pellets can be lost. It modifies the inhibitor in situ.

Q: Can I just add more Magnesium ( $Mg^{2+}$ ) to overcome the inhibition? A: Sometimes, but it is risky. Heparin does chelate magnesium, but its primary mode of inhibition is binding the polymerase. Adding excess  $Mg^{2+}$  might improve results slightly but can also decrease specificity, leading to non-specific amplification bands.

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